molecular formula C24H25N7O4 B6548547 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946314-64-3

1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548547
CAS No.: 946314-64-3
M. Wt: 475.5 g/mol
InChI Key: UZUSEKRSFWLJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic compound known for its unique molecular structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex arrangement of functional groups, which contributes to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can be achieved through a multi-step process involving the following general steps:

  • Formation of the 1,2,3-Triazole Core: : The 1,2,3-triazole ring is typically formed via a Huisgen cycloaddition

  • Piperazine Coupling: : The triazole intermediate is then coupled with piperazine under standard amide bond formation conditions, such as using coupling agents like EDCI or DCC.

  • Dimethoxybenzoyl Addition:

Industrial Production Methods: Industrial production often leverages batch reactors for the multi-step synthesis, optimizing each step to achieve high yield and purity. Reaction conditions such as temperature, solvent choice, and purification techniques are fine-tuned to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups such as carbonyls.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the chemical properties of the compound.

Common Reagents and Conditions:
  • Oxidation Reagents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution Reagents: : Halides (e.g., Cl-, Br-), alkylating agents

Major Products Formed: The reactions typically yield various derivatives of the original compound, depending on the reagents and conditions employed

Scientific Research Applications

1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

  • Biology: : Investigated for its biological activity, particularly in modulating enzyme functions or interacting with specific protein targets.

  • Medicine: : Explored for potential therapeutic uses, such as in the treatment of cancer or neurological disorders, due to its ability to modulate biological pathways.

  • Industry: : Employed in the development of new materials, including polymers and other advanced materials, leveraging its unique chemical structure.

Mechanism of Action

The mechanism by which 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exerts its effects often involves:

  • Molecular Targets: : The compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions.

  • Pathways Involved: : These interactions can modulate signaling pathways, leading to altered cellular responses. For example, binding to a particular receptor might inhibit or activate a signaling cascade, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

When compared to similar compounds, such as other triazolo[4,5-d]pyrimidine derivatives, 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds:
  • 1,2,3-Triazolo[4,5-d]pyrimidin-5-amine: : Known for its applications in medicinal chemistry.

  • 4-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: : Used in various chemical syntheses and biological studies.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-18-6-4-17(5-7-18)31-23-21(27-28-31)22(25-15-26-23)29-8-10-30(11-9-29)24(32)16-12-19(34-2)14-20(13-16)35-3/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUSEKRSFWLJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.